N-(2-chlorophenyl)-3-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propanamide -

N-(2-chlorophenyl)-3-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propanamide

Catalog Number: EVT-4368991
CAS Number:
Molecular Formula: C23H26ClN5O2S
Molecular Weight: 472.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a 1,2,4-triazole derivative synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. It demonstrated significant antioxidant activity, 1.5 times higher than butylated hydroxytoluene in a ferric reducing antioxidant power assay [].
  • Compound Description: This compound serves as a key intermediate in the synthesis of various methylenebis-4H-1,2,4-triazole derivatives. It was synthesized from hydrazinecarbothioamide and further reacted to produce diverse compounds like diethyl 5,5'-{methylenebis[(4phenyl-4H-1,2,4-triazole-5,3-diyl)thio]}diacetate, its diacetohydrazide derivative, arylidene hydrazides, and Mannich bases [, ]. These derivatives exhibited broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, Candida albicans, and Saccharomyces cerevisiae [, ].
  • Compound Description: This compound is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating a 1,2,4-triazole ring, a thioether linkage, and a fluorophenyl group [, ]. It exhibited notable anticancer activity, particularly against the human glioblastoma U-87 cell line, showcasing higher cytotoxicity compared to its effect on the triple-negative breast cancer MDA-MB-231 cell line [, ].
  • Compound Description: This compound, synthesized from ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates and thiosemicarbazide, represents a class of 1,2,4-triazole derivatives investigated for their antimicrobial properties []. These derivatives demonstrated good to moderate antimicrobial activity against various microorganisms [].
  • Compound Description: This compound, another 1,2,4-triazole derivative synthesized similarly to the previous compound but with different starting materials, also exhibited good to moderate antimicrobial activity [].

6. 3-{[4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine [] * Compound Description: This 1,2,4-triazole derivative was prepared through a multi-step synthesis involving the reaction of tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate with malonohydrazide followed by hydrolysis []. It exhibited good to moderate antimicrobial activity against a range of microorganisms [].* Relevance: This compound, similar to the target compound, features a 1,2,4-triazole ring system and demonstrates the versatility of this scaffold for synthesizing biologically active compounds, particularly in the antimicrobial domain.

7. [4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-yl]acetonitrile [] * Compound Description: This compound, synthesized from tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate and cyanoacethydrazide followed by hydrolysis, served as a precursor for various other triazole derivatives, including Schiff base derivatives, which were subsequently tested for antimicrobial activities []. * Relevance: This compound shares the 1,2,4-triazole core structure with the target compound and further emphasizes the versatility of this scaffold for derivatization and potential exploration for various biological activities.

8. 3-(4-chlorobenzyl)-5-{[5-(4-chlorobenzyl)-4-[(2-hydroxyphenyl-methylene)amino]-4H-1,2,4-triazol-3-yl]methyl}-N-(2-hydroxyphenylmethylene)-4H-1,2,4-triazol-4-amine []* Compound Description: This compound is a Schiff base derivative synthesized from 3-{[4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine and salicyl aldehyde. It was evaluated for its antimicrobial properties, demonstrating good to moderate activity against various microorganisms []. * Relevance: Despite being a more complex derivative, this compound retains the core 1,2,4-triazole structure present in the target compound. The inclusion of this compound emphasizes the potential of modifying the triazole scaffold to fine-tune its biological activities, particularly in the realm of antimicrobial agents.

9. (5-(4-chlorobenzyl)-4-{[(2,6-dichlorophenyl)methylene]amino}-4H-1,2,4-triazol-3-yl)acetonitrile []* Compound Description: This Schiff base derivative was synthesized by reacting [4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-yl]acetonitrile with 2,6-dichlorobenzaldehyde and subsequently evaluated for its antimicrobial activities, exhibiting good to moderate activity against a panel of microorganisms [].* Relevance: This compound shares the core 1,2,4-triazole structure with the target compound, emphasizing the potential for derivatization of this core structure for generating diverse bioactive compounds, particularly as potential antimicrobial agents.

10. 5-{[4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine []* Compound Description: This compound was synthesized by reacting tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylat or [4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-yl]acetonitrile with thiosemicarbazide []. It was one of several triazole derivatives evaluated for their antimicrobial properties [].* Relevance: This compound shares the core 1,2,4-triazole moiety with the target compound, reinforcing the versatility and potential of this scaffold for developing bioactive compounds.

    12. N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) []* Compound Description: R-VK4-40 is a novel, highly selective D3R antagonist that has shown promise as a potential treatment for opioid and cocaine use disorders []. Unlike some earlier D3R antagonists, R-VK4-40 did not exhibit adverse cardiovascular effects in the presence of cocaine or oxycodone in preclinical studies []. * Relevance: Although R-VK4-40 does not share the core 1,2,4-triazole structure with the target compound, it represents an important class of compounds (D3R antagonists) that are relevant to the broader field of medicinal chemistry and drug development.

    • Compound Description: R-VK4-116 is another novel, highly selective D3R antagonist that exhibits a favorable safety profile in preclinical models, particularly in the context of cardiovascular effects when co-administered with cocaine or oxycodone [].
    • Compound Description: This compound is a G protein-biased kappa opioid receptor agonist that exhibits promising preclinical activity in reducing pain and itch. It shows reduced activation of beta-arrestin compared to traditional kappa opioid agonists, potentially leading to fewer side effects such as anhedonia and psychosis [].

    Properties

    Product Name

    N-(2-chlorophenyl)-3-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propanamide

    IUPAC Name

    N-(2-chlorophenyl)-3-[4-ethyl-5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]propanamide

    Molecular Formula

    C23H26ClN5O2S

    Molecular Weight

    472.0 g/mol

    InChI

    InChI=1S/C23H26ClN5O2S/c1-3-16-9-11-17(12-10-16)25-22(31)15-32-23-28-27-20(29(23)4-2)13-14-21(30)26-19-8-6-5-7-18(19)24/h5-12H,3-4,13-15H2,1-2H3,(H,25,31)(H,26,30)

    InChI Key

    ZWPLEDKXBQZCFM-UHFFFAOYSA-N

    SMILES

    CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)CCC(=O)NC3=CC=CC=C3Cl

    Canonical SMILES

    CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)CCC(=O)NC3=CC=CC=C3Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.